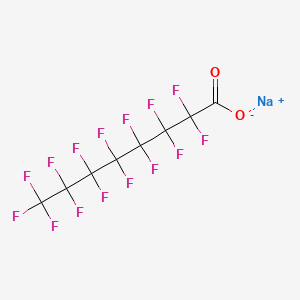
Natrium-Perfluoroctanoat
Übersicht
Beschreibung
Sodium perfluorooctanoate, also known as Sodium perfluorooctanoate, is a useful research compound. Its molecular formula is C8HF15NaO2 and its molecular weight is 437.06 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium perfluorooctanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Sodium perfluorooctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium perfluorooctanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorierte Tenside
Natrium-Perfluoroctanoat ist eine Art von fluoriertem Tensid . Diese Tenside bestehen aus einer hydrophilen polaren Kopf-Gruppe und einer oleophoben und hydrophoben Fluorcarbon-Schwanzkette . Sie weisen aufgrund der Eigenschaften des Fluorelements einzigartige Eigenschaften auf . So sorgen die starke Fluor-Kohlenstoff-Bindung und der „Abschirm“-Effekt von Fluoratomen an Kohlenstoff-Kohlenstoff-Bindungen für eine hervorragende thermische und chemische Stabilität von fluorierten Tensiden .
Emulsionspolymerisation von fluorierten Olefinen
Eine der Anwendungen von nicht-bioakkumulierenden fluorierten Tensiden, zu denen this compound gehört, ist die Emulsionspolymerisation von fluorierten Olefinen . Dieser Prozess wird zur Herstellung von Fluorpolymeren eingesetzt, die aufgrund ihrer einzigartigen Eigenschaften eine Vielzahl von industriellen Anwendungen finden .
Handhabung von Membranproteinen
Eine weitere Anwendung von this compound ist die Handhabung von Membranproteinen . Diese Proteine spielen eine entscheidende Rolle in verschiedenen biologischen Prozessen, und die Verwendung von this compound kann die Untersuchung und Manipulation dieser Proteine unterstützen .
Lederherstellung
This compound wird auch im Lederherstellungsprozess eingesetzt . Die einzigartigen Eigenschaften dieser Verbindung können die Qualität und Haltbarkeit der Lederprodukte verbessern .
Aggregation in Wasser
Die Selbstaggregation von this compound in Wasser wurde umfassend untersucht . Das Verständnis dieses Prozesses kann Auswirkungen in verschiedenen Bereichen haben, darunter die Umweltwissenschaften und die Abwasserbehandlung .
Entfernung von Perfluoroctanoat
This compound kann mithilfe von magnetischem Ionenaustauschharz effektiv aus Wasser entfernt werden . Diese Technologie kann zur Behandlung von mit Perfluoroctanoat kontaminiertem Wasser eingesetzt werden, einer Verbindung, die mit verschiedenen Gesundheitsproblemen in Verbindung gebracht wurde .
Wirkmechanismus
Target of Action
Sodium perfluorooctanoate, also known as perfluorooctanoic acid (PFOA), is a type of fluorinated surfactant . The primary targets of sodium perfluorooctanoate are the micelles formed in aqueous solutions . Micelles are aggregates of surfactant molecules dispersed in a liquid colloid, and they play a crucial role in the action of sodium perfluorooctanoate .
Mode of Action
The mode of action of sodium perfluorooctanoate involves its interaction with micelles. The compound starts to aggregate at a certain concentration, forming pre-micelles of perfluorooctanoate ions . These pre-micelles capture counterions and form micelles at a critical micelle concentration (CMC) . The micelles at the CMC are highly ionized and strongly hydrated . The addition of urea to an aqueous solution of sodium perfluorooctanoate decreases the CMC and increases the counterion dissociation . This suggests that urea localizes at the micelle surface in a manner that reduces headgroup repulsions .
Biochemical Pathways
It is known that the compound influences the self-aggregation mechanism of surfactants in aqueous solutions . This process can affect various biochemical pathways, particularly those involving surfactant interactions.
Pharmacokinetics
Due to its surfactant properties, it is expected to have high bioavailability and persistence in the environment .
Result of Action
The result of sodium perfluorooctanoate’s action is the formation of micelles in aqueous solutions . These micelles are highly ionized and strongly hydrated . The presence of urea increases the surface area per headgroup and decreases the packing density at the micelle surface . This suggests that sodium perfluorooctanoate’s action results in changes in the structure and properties of micelles .
Action Environment
The action of sodium perfluorooctanoate is influenced by environmental factors. For instance, the presence of urea in the solution affects the micellization of the compound . Additionally, the compound is persistent in the environment and resistant to degradation . This means that environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Sodium perfluorooctanoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation. It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Sodium perfluorooctanoate plays a role in biochemical reactions primarily as a surfactant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serum albumin, a major protein in the blood, by binding to its hydrophobic pockets. This interaction can alter the protein’s conformation and affect its function. Additionally, sodium perfluorooctanoate can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access .
Cellular Effects
Sodium perfluorooctanoate affects various types of cells and cellular processes. It can disrupt cell membrane integrity by integrating into the lipid bilayer, leading to increased membrane permeability. This compound also influences cell signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a role in lipid metabolism and inflammation. Sodium perfluorooctanoate has been shown to alter gene expression by activating or repressing specific genes involved in these pathways .
Molecular Mechanism
At the molecular level, sodium perfluorooctanoate exerts its effects through several mechanisms. It can bind to proteins and enzymes, altering their structure and function. For example, it can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. Sodium perfluorooctanoate can also induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium perfluorooctanoate change over time. The compound is highly stable and resistant to degradation, maintaining its activity for extended periods. Long-term exposure to sodium perfluorooctanoate can lead to chronic effects on cellular function, such as persistent activation of inflammatory pathways and disruption of metabolic processes. In vitro studies have shown that sodium perfluorooctanoate can accumulate in cells over time, leading to increased toxicity .
Dosage Effects in Animal Models
The effects of sodium perfluorooctanoate vary with different dosages in animal models. At low doses, it may cause mild alterations in liver function and lipid metabolism. At high doses, sodium perfluorooctanoate can induce severe toxic effects, including liver damage, endocrine disruption, and developmental toxicity. Threshold effects have been observed, where certain adverse effects only occur above specific dosage levels .
Metabolic Pathways
Sodium perfluorooctanoate is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules and cause damage. Additionally, sodium perfluorooctanoate can affect metabolic flux by altering the activity of key enzymes involved in lipid and carbohydrate metabolism. This can result in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, sodium perfluorooctanoate is transported and distributed through various mechanisms. It can bind to transport proteins, such as albumin, which facilitate its movement through the bloodstream. Sodium perfluorooctanoate can also interact with cell membrane transporters, allowing it to enter and accumulate in specific tissues. Its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
Sodium perfluorooctanoate exhibits specific subcellular localization patterns. It can accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The compound may also localize to lipid droplets, affecting lipid storage and metabolism. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of sodium perfluorooctanoate within different cellular compartments .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sodium perfluorooctanoate can be achieved through the reaction of perfluorooctanoic acid with sodium hydroxide.", "Starting Materials": [ "Perfluorooctanoic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve perfluorooctanoic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir until the perfluorooctanoic acid is completely dissolved.", "Heat the solution to 80-90°C and maintain the temperature for 2-3 hours.", "Cool the solution to room temperature and filter the resulting precipitate.", "Wash the precipitate with water and dry it in a vacuum oven to obtain Sodium perfluorooctanoate." ] } | |
CAS-Nummer |
335-95-5 |
Molekularformel |
C8HF15NaO2 |
Molekulargewicht |
437.06 g/mol |
IUPAC-Name |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
InChI |
InChI=1S/C8HF15O2.Na/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |
InChI-Schlüssel |
ORWIEAKWZZIQKG-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] |
Kanonische SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[Na] |
| 335-95-5 | |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
335-67-1 (Parent) |
Synonyme |
ammonium perfluorooctanoate APFO pentadecafluorooctanoic acid perfluorinated octanoic acid perfluorooctanoate perfluorooctanoic acid perfluorooctanoic acid, anhydride perfluorooctanoic acid, cesium salt perfluorooctanoic acid, chromium (3+) salt perfluorooctanoic acid, cobalt (2+) salt perfluorooctanoic acid, lithium salt perfluorooctanoic acid, monoammonium salt perfluorooctanoic acid, monopotassium salt perfluorooctanoic acid, monosilver (1+) salt perfluorooctanoic acid, monosodium salt perfluorooctanoyl chloride PFOA cpd sodium perfluorooctanoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


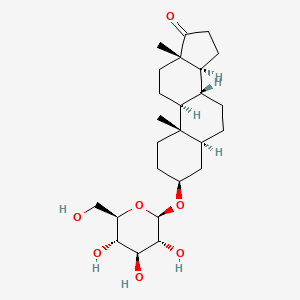
![[(2R)-3-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-5-[(4-hydroxyphenyl)methyl]-21-methoxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-(4-hydroxyphenyl)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1260757.png)
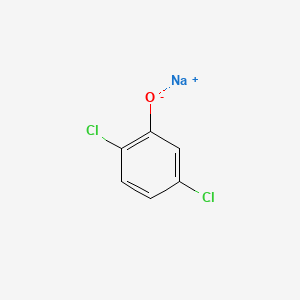


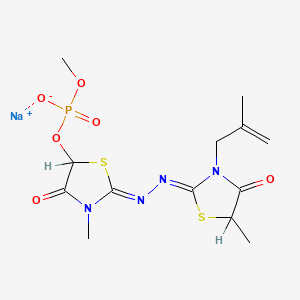
![(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S,3S)-2,3-dihydroxybutanedioic acid](/img/structure/B1260769.png)
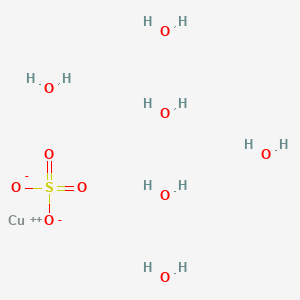
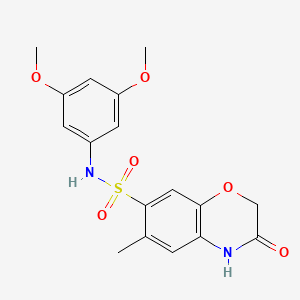
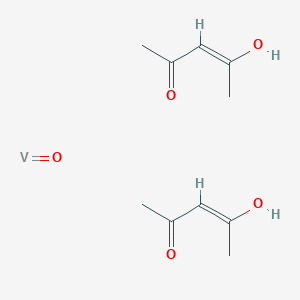



![(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide](/img/structure/B1260778.png)
